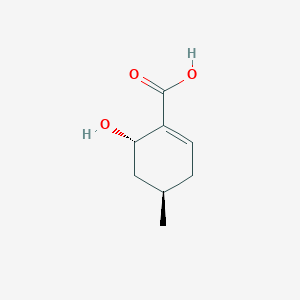
6-Methyl-4-(4-methylphenyl)-3,4-dihydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4-(4-methylphenyl)-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(4-methylphenyl)-3,4-dihydropyrimidin-2(1H)-one typically involves the Biginelli reaction, which is a three-component reaction between an aldehyde, a β-keto ester, and urea. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-4-(4-methylphenyl)-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidinone derivatives, while reduction can produce dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-4-(4-methylphenyl)-3,4-dihydropyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-4-(4-methylphenyl)-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis. It can also exhibit antimicrobial activity by disrupting the cell membrane of bacteria .
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-4-(4-methylphenyl)-3(2H)-pyridazinone: This compound has a similar structure but differs in the nitrogen arrangement in the ring.
2-Amino-4-hydroxy-6-methylpyrimidine: This compound has a similar pyrimidine core but with different substituents.
Uniqueness
6-Methyl-4-(4-methylphenyl)-3,4-dihydropyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups, which contribute to its distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
879628-46-3 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
6-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-8-3-5-10(6-4-8)11-7-9(2)13-12(15)14-11/h3-7,11H,1-2H3,(H2,13,14,15) |
Clave InChI |
DXUFSYLEVFQBFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C=C(NC(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


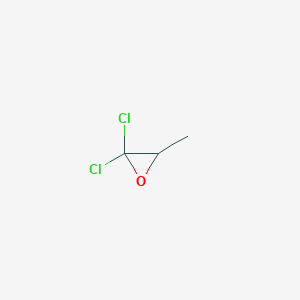
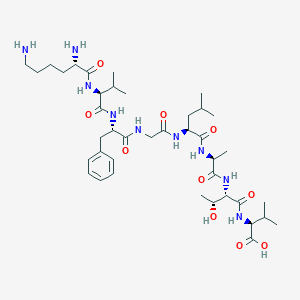
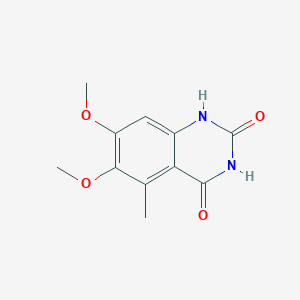
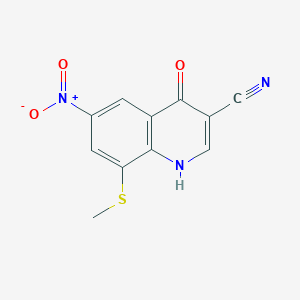
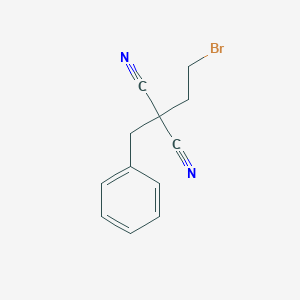
![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)
phosphanium bromide](/img/structure/B12611416.png)
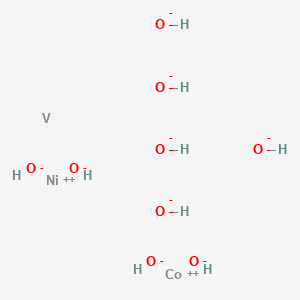
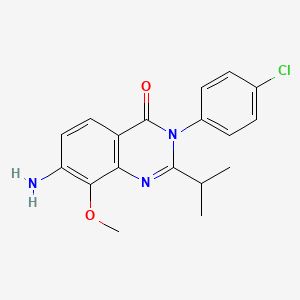

![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12611433.png)
![2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12611436.png)

